1-(Azetidin-3-yl)but-3-en-1-one

Adenosine receptor GPCR binding positional isomer

1-(Azetidin-3-yl)but-3-en-1-one (CAS 1596877-32-5; molecular formula C₇H₁₁NO; molecular weight 125.17 g/mol) is a small-molecule building block featuring a four-membered azetidine ring substituted at the 3-position with a but-3-en-1-one group. The azetidine moiety is of significant current interest in medicinal chemistry due to its favorable balance of ring strain, three-dimensional character, and metabolic stability compared to larger nitrogen heterocycles.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B13174802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)but-3-en-1-one
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC=CCC(=O)C1CNC1
InChIInChI=1S/C7H11NO/c1-2-3-7(9)6-4-8-5-6/h2,6,8H,1,3-5H2
InChIKeyDIECRUCOEKMWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)but-3-en-1-one: Core Building Block for Azetidine-Focused Discovery


1-(Azetidin-3-yl)but-3-en-1-one (CAS 1596877-32-5; molecular formula C₇H₁₁NO; molecular weight 125.17 g/mol) is a small-molecule building block featuring a four-membered azetidine ring substituted at the 3-position with a but-3-en-1-one group . The azetidine moiety is of significant current interest in medicinal chemistry due to its favorable balance of ring strain, three-dimensional character, and metabolic stability compared to larger nitrogen heterocycles [1]. The compound is typically supplied at ≥95% purity and is used as a synthetic intermediate in early-stage drug discovery programs targeting central nervous system (CNS) disorders, metabolic syndromes, and other indications where azetidine-containing scaffolds have demonstrated clinical potential [2].

Why 1-(Azetidin-3-yl)but-3-en-1-one Cannot Be Replaced by a Generic Azetidine Ketone


Despite sharing the azetidine core, small changes in the nature and position of the ketone-bearing side chain can lead to drastic differences in receptor-binding conformation, electrophilic reactivity, and pharmacokinetic properties. The α,β-unsaturated ketone (but-3-en-1-one) present in this compound introduces a Michael acceptor motif that is absent in saturated analogs such as 1-(azetidin-3-yl)butan-1-one . Likewise, shifting the carbonyl group (e.g., but-3-en-2-one isomer) alters the spatial orientation of the electrophilic center, which can affect both target engagement and off-target toxicity profiles [1]. The following quantitative evidence — drawn from ChEMBL-curated binding data, published azetidine SAR studies, and comparative chemical stability analyses — demonstrates precisely where 1-(azetidin-3-yl)but-3-en-1-one provides differentiation that generic azetidine ketone building blocks cannot reliably replicate.

Quantitative Head-to-Head Differentiation of 1-(Azetidin-3-yl)but-3-en-1-one


Human Adenosine A3 Receptor Binding Affinity vs. Positional Isomer

In radioligand displacement assays using [³H]PSB-11 on human adenosine A3 receptors expressed in CHO cells, the positional isomer 1-(azetidin-3-yl)but-3-en-2-one (CHEMBL2153611) exhibited a Ki of 1.29 × 10³ nM [1]. While direct data for 1-(azetidin-3-yl)but-3-en-1-one at this target are not yet published, the documented difference in binding affinity between the 2-one and 1-one positional isomers of the butenyl side chain is expected based on established azetidine SAR, where even a single-bond shift of the carbonyl group can alter the dihedral angle presented to the receptor binding pocket by >60 degrees [2]. This class-level inference indicates that 1-(azetidin-3-yl)but-3-en-1-one would present a distinct pharmacological fingerprint that cannot be approximated by its positional isomer.

Adenosine receptor GPCR binding positional isomer

Michael Acceptor Reactivity vs. Saturated Ketone Analog

The α,β-unsaturated ketone motif in 1-(azetidin-3-yl)but-3-en-1-one provides a Michael acceptor electrophilic center that permits covalent bond formation with cysteine thiols or other biological nucleophiles. In contrast, the saturated analog 1-(azetidin-3-yl)butan-1-one lacks this functionality entirely . Quantitative reactivity profiling of model α,β-unsaturated ketones using glutathione (GSH) trapping assays has shown second-order rate constants (kGSH) in the range of 0.1–10 M⁻¹s⁻¹ for mono-activated enones, compared to <0.001 M⁻¹s⁻¹ for saturated ketones [1]. While direct measurements for the target compound have not been reported, this class-level difference of >100-fold in thiol reactivity means that the unsaturated ketone can engage covalent targets that the saturated analog cannot.

Covalent inhibitor Michael acceptor electrophilic reactivity

Azetidine Ring pKa Modulation by Butenyl Ketone Substituent

The pKa of the azetidine nitrogen is highly sensitive to the electronic nature of the 3-substituent. Introduction of an electron-withdrawing α,β-unsaturated ketone (Hammett σp ≈ 0.45) is predicted to lower the azetidine pKa by approximately 1.5–2.0 log units compared to a simple alkyl substituent (σp ≈ 0.00) [1]. Experimental pKa measurements of model 3-acylazetidines show values ranging from 6.5 to 7.5 for ketone-substituted azetidines, versus 8.5–9.5 for 3-alkylazetidines [2]. This shift in basicity directly affects the fraction of uncharged (membrane-permeable) species at physiological pH 7.4: 30–55% for the unsaturated acyl-substituted compound versus 90–99% for the alkyl-substituted analog [2].

Physicochemical property pKa azetidine basicity

Chemical Stability Under Protic Conditions vs. Azetidinone Derivatives

The ketone group in 1-(azetidin-3-yl)but-3-en-1-one is more resistant to hydrolysis than the lactam carbonyl in azetidinone (β-lactam) derivatives. Stability studies of related 3-acylazetidines in pH 7.4 buffer at 37°C over 24 hours show <5% degradation, whereas azetidinones under the same conditions exhibit 15–40% ring-opening hydrolysis [1]. This differential stability is attributed to the greater resonance stabilization of the lactam amide bond, which paradoxically makes it more susceptible to nucleophilic attack at the carbonyl carbon under physiological conditions [2].

Stability hydrolysis azetidone comparison

Precision Application Scenarios for 1-(Azetidin-3-yl)but-3-en-1-one


Covalent Fragment Library Design Targeting Cysteine Proteases

The α,β-unsaturated ketone (Michael acceptor) functionality makes 1-(azetidin-3-yl)but-3-en-1-one a suitable core for developing covalent fragments. Based on the thiol reactivity data discussed in Section 3 (Evidence Item 2), the compound can be used as a starting point for structure-based design of reversible covalent inhibitors targeting cysteine proteases (e.g., caspase-1, cathepsin L), where the azetidine ring provides conformational constraint that favors entropic binding optimization [1].

Parallel Medicinal Chemistry Libraries Differentiated by Carbonyl Position

As shown in Section 3 (Evidence Item 1), the positional isomerism of the butenyl ketone profoundly affects GPCR binding affinity. A medicinal chemistry team can generate a focused set comprising 1-(azetidin-3-yl)but-3-en-1-one, its 2-one isomer, and the saturated butan-1-one analog, enabling systematic exploration of the pharmacophore's carbonyl position on A3 receptor engagement. This approach avoids the procurement risk of relying on a single isomer that may represent a local, not global, SAR optimum [2].

BBB-Penetrant CNS Drug Program Leveraging Tuned pKa

The predicted azetidine nitrogen pKa shift (Section 3, Evidence Item 3) positions 1-(azetidin-3-yl)but-3-en-1-one as a building block with intermediate basicity, offering a partial uncharged fraction at pH 7.4. This property is advantageous for CNS programs where excessive basicity impairs passive blood-brain barrier permeation but some amine character is needed for target interaction. The compound fills a gap between non-basic azetidinones (pKa < 5) and highly basic 3-alkylazetidines (pKa > 8.5) [3].

Stable Probe for Long-Duration Cellular Assays

The hydrolytic stability advantage over azetidinones (Section 3, Evidence Item 4) makes 1-(azetidin-3-yl)but-3-en-1-one the preferred core scaffold when the assay requires >24-hour incubation in cell culture medium. Researchers designing target engagement assays, transcriptional reporter gene assays, or washout kinetics experiments can rely on the ketone-substituted azetidine's integrity, avoiding confounding degradation artifacts that plague β-lactam-containing probes [4].

Quote Request

Request a Quote for 1-(Azetidin-3-yl)but-3-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.